molecular formula C11H19NO6 B2641600 rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid CAS No. 2402789-15-3

rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid

Cat. No.: B2641600
CAS No.: 2402789-15-3
M. Wt: 261.274
InChI Key: FEJIWCIQZWGLIT-GJMOJQLCSA-N
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Description

rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, two hydroxyl substituents at positions 3 and 4, and a carboxylic acid moiety at position 2. The Boc group enhances stability during synthetic processes, while the hydroxyl and carboxylic acid groups contribute to hydrogen bonding and solubility.

Properties

IUPAC Name

(2S,3S,4R)-3,4-dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-5-4-6(13)8(14)7(12)9(15)16/h6-8,13-14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJIWCIQZWGLIT-GJMOJQLCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]([C@H]1C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic conditions for Boc deprotection . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Research indicates that derivatives of piperidine compounds exhibit antiviral properties. The specific stereochemistry of rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid may enhance its interaction with viral enzymes or receptors, potentially leading to the development of new antiviral agents. Studies on related compounds have shown that modifications to the piperidine ring can significantly impact biological activity .

2. Neuroprotective Effects
Piperidine derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The hydroxyl groups in rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid may play a crucial role in antioxidant activity, thus protecting neuronal cells from oxidative stress .

Synthesis and Chemical Building Block

1. Synthesis Routes
The synthesis of rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid typically involves the protection of hydroxyl groups and subsequent reactions to introduce the carboxylic acid functionality. This compound serves as a versatile intermediate in the synthesis of more complex piperidine-based pharmaceuticals.

2. Building Block for Drug Development
Due to its functional groups and stereochemical configuration, this compound can be used as a building block in the synthesis of various bioactive molecules. Its ability to undergo further transformations makes it valuable in the design of new therapeutic agents targeting different biological pathways .

Case Studies

Case Study 1: Antiviral Compound Development
In a recent study focusing on the antiviral properties of piperidine derivatives, researchers synthesized rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid to evaluate its efficacy against specific viral strains. The compound demonstrated promising results in inhibiting viral replication in vitro, paving the way for further development into a potential antiviral drug.

Case Study 2: Neuroprotective Agents
Another study explored the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid was tested for its ability to reduce beta-amyloid toxicity. Results indicated significant neuroprotection and reduced oxidative stress markers in treated cells compared to controls.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional groups. Upon deprotection, the free amine can interact with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid Piperidine 3-OH, 4-OH, Boc at N1, COOH at C2 C₁₁H₁₉NO₆* ~289.28* N/A†
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid Piperidine Phenyl at C4, Boc at N1, COOH at C3 C₁₇H₂₃NO₄ 305.37 652971-20-5
rac-(2R,3S)-1-Boc-3-methylazetidine-2-carboxylic acid Azetidine (4-membered) Methyl at C3, Boc at N1, COOH at C2 C₁₁H₁₆FNO₄ 245.25 1824278-88-7
2-Boc-6-methoxy-THIQ-1-carboxylic acid Tetrahydroisoquinoline Methoxy at C6, Boc at N2, COOH at C1 C₁₀H₁₇NO₄ 215.25 N/A

*Estimated based on structural similarity. †Not listed in provided evidence.

Key Observations:
  • Ring Size and Strain : The target compound’s six-membered piperidine ring reduces steric strain compared to azetidine derivatives (e.g., ), which may influence conformational flexibility and synthetic accessibility.
  • Substituent Effects :
    • Hydroxyl Groups : The 3,4-dihydroxy configuration enhances hydrophilicity and hydrogen-bonding capacity relative to phenyl () or methyl () substituents. This could improve aqueous solubility but reduce membrane permeability.
    • Boc Protection : Common across analogs for amine stabilization, but steric effects vary with ring size and substituent proximity.
Solubility and Reactivity:
  • The target compound’s hydroxyl groups likely increase water solubility compared to the lipophilic phenyl-substituted analog (). However, intramolecular hydrogen bonding between hydroxyl and carboxylic acid groups may reduce solubility in apolar solvents.
Hazard Profiles:
  • The phenyl-substituted piperidine analog () exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . The target compound’s hydroxyl groups may mitigate lipophilicity-related toxicity but could introduce oxidative or metabolic instability.

Biological Activity

The compound rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid is a derivative of piperidine that has garnered attention due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activity based on available literature and research findings.

Structural Characteristics

  • IUPAC Name : rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid
  • Molecular Formula : C11H19NO6
  • SMILES : CC(C(=O)O)(C(=O)OC(C)(C)C)C1CC(NC(C)(C)C)C(C1(=O)O)N(C(C)(C)C)

The compound features multiple functional groups including hydroxyl (-OH), carboxylic acid (-COOH), and a tert-butoxycarbonyl (Boc) protecting group. These functional groups are crucial for its biological interactions.

Synthesis Methods

The synthesis of rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid can be achieved through various organic synthesis routes. A notable method involves the use of lipase-catalyzed regioselective lactamization as a key step in the synthesis process. This method enhances yield and simplifies purification steps .

Pharmacological Properties

Research indicates that compounds related to piperidine derivatives exhibit various pharmacological effects:

  • Antimicrobial Activity : Studies have shown that piperidine derivatives can possess antimicrobial properties against a range of pathogens. The presence of hydroxyl groups may enhance their interaction with microbial cell membranes .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially through mechanisms involving modulation of neurotransmitter systems or antioxidant activity .
  • Enzyme Inhibition : Certain piperidine derivatives have been identified as inhibitors of specific enzymes, which could be beneficial in treating conditions like diabetes or obesity by modulating metabolic pathways .

Case Studies

  • Case Study 1 : A study evaluated the neuroprotective effects of piperidine derivatives in a model of oxidative stress-induced neuronal damage. The results indicated that compounds with hydroxyl substitutions significantly reduced neuronal cell death and oxidative stress markers .
  • Case Study 2 : Another investigation focused on the antimicrobial activity of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the piperidine ring structure could enhance antibacterial efficacy .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against multiple pathogens
NeuroprotectiveReduced oxidative stress
Enzyme InhibitionModulation of metabolic pathways

Synthesis Yield Comparison

Synthesis MethodYield (%)Reference
Lipase-catalyzed lactamization39%
Conventional organic synthesisVariableN/A

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